![molecular formula C9H18ClNO3 B1403471 (1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride CAS No. 1392745-37-7](/img/structure/B1403471.png)
(1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Overview
Description
(1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO3 and its molecular weight is 223.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Diastereoselective Synthesis
A diastereoselective synthesis approach using L-serine as the starting material, employing ring-closing metathesis and Grignard reactions as key steps, has been developed for functionalized cyclohexene skeletons (Cong & Yao, 2006).
Ring-Opening Polymerization
New cyclic esters containing protected functional groups (such as hydroxyl, amino, and carboxyl) have been synthesized. These esters were generated by Baeyer−Villiger oxidation of cyclohexanone derivatives, which is a crucial step in producing hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Biocatalytic Asymmetric Synthesis
A study utilized a newly isolated Sphingomonas aquatilis for the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester. This process is highly significant in the development of hepatitis C virus inhibitors (Zhu, Shi, Zhang, & Zheng, 2018).
Pharmacological Applications
Inhibition of Muscarinic Receptor Subtypes
Research on the stereoisomers related to rociverine, a compound structurally similar to the specified molecule, has shown variations in affinity for cloned muscarinic receptors, indicating potential pharmacological applications (Barbier et al., 1995).
HCV NS3 Protease Inhibitors
Compounds similar to (1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride have been used as building blocks in the preparation of potent hepatitis C virus NS3 protease inhibitors (Lou, Cunière, Su, & Hobson, 2013).
Environmental Studies
- Environmental Exposure to Plasticizers: Studies on compounds like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which are structurally related to the specified molecule, have been conducted to understand environmental exposure and potential health impacts (Silva et al., 2013).
Other Applications
- Thermosensitive Properties: Research on phosphazene derivatives bearing amino acid ester groups, similar in structure to the specified molecule, has been conducted to investigate their thermosensitive properties, which are relevant for biomedical applications (Uslu et al., 2017).
properties
IUPAC Name |
ethyl (1R,3S,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h6-8,11H,2-5,10H2,1H3;1H/t6-,7+,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWLEQMKDHDCHV-ARIDFIBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H]([C@H](C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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